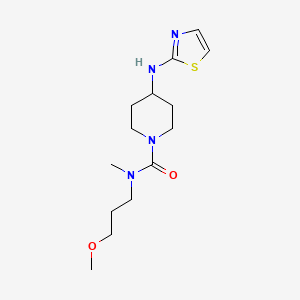![molecular formula C12H11BrN4O2 B6624711 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole derivative that is commonly used in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide has anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity. Additionally, this compound has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide in lab experiments is its ease of synthesis. This compound can be readily synthesized from commercially available starting materials. Additionally, this compound has been shown to have low toxicity, which makes it a safe choice for lab experiments.
One of the limitations of using 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide. One potential direction is the development of new pyrazole-based inhibitors for cancer treatment. Additionally, this compound could be further investigated for its potential use as an anti-inflammatory and analgesic agent. Further studies could also be conducted to better understand the mechanism of action of this compound and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide involves the reaction between 2-amino-5-methylpyrazole and 2-bromoacetic acid, followed by the reaction between the resulting intermediate and furan-3-carboxylic acid. The final product can be obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of other chemical compounds, such as pyrazole-based inhibitors for cancer treatment and pyrazole-based ligands for metal ions sensing. Additionally, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-8-7-10(17(16-8)5-2-4-14)15-12(18)9-3-6-19-11(9)13/h3,6-7H,2,5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVDOMFCHTYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(OC=C2)Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]oxy]-4-propan-2-ylchromen-2-one](/img/structure/B6624650.png)

![4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol](/img/structure/B6624658.png)
![Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B6624667.png)
![(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B6624668.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6624675.png)
![5-[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B6624679.png)
![N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6624682.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6624689.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)
![1,2-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazole-4-sulfonamide](/img/structure/B6624695.png)
![2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B6624712.png)